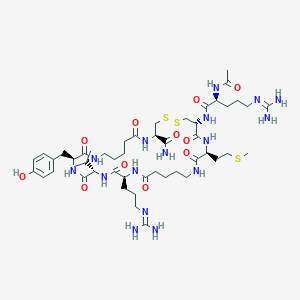
hMCH-1R antagonist 1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
hMCH-1R antagonist 1: is a selective and effective antagonist for the human melanin-concentrating hormone receptor 1 (hMCHR1). It exhibits a K_B value of 3.6 nM and has the ability to bind to both hMCHR1 and hMCHR2, with IC_50 values of 65 nM and 49 nM, respectively . This compound is primarily used in metabolic research.
Vorbereitungsmethoden
The synthesis of hMCH-1R antagonist 1 involves the following steps:
Peptide Synthesis: The compound is synthesized using solid-phase peptide synthesis (SPPS) techniques.
Purification: The synthesized peptide is purified using high-performance liquid chromatography (HPLC) to achieve high purity.
Industrial Production: The industrial production of this compound follows similar synthetic routes but on a larger scale, ensuring stringent quality control and consistency in the final product.
Analyse Chemischer Reaktionen
hMCH-1R antagonist 1 undergoes various chemical reactions, including:
Oxidation: The disulfide bridge between cysteine residues can be oxidized, affecting the stability and activity of the compound.
Reduction: The disulfide bridge can be reduced to free thiol groups, which may alter the compound’s binding affinity.
Substitution: Amino acid residues in the peptide sequence can be substituted to create analogs with different binding properties and selectivity.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like dithiothreitol for reduction. The major products formed from these reactions are oxidized or reduced forms of the peptide, which can be further analyzed for their biological activity.
Wissenschaftliche Forschungsanwendungen
hMCH-1R antagonist 1 has a wide range of scientific research applications:
Metabolic Research: It is used to study the role of melanin-concentrating hormone in metabolic processes and energy homeostasis.
Drug Development: This compound serves as a lead compound for developing new drugs targeting metabolic disorders and obesity.
Endocrinology: It is used to investigate the hormonal regulation of appetite and energy balance.
Wirkmechanismus
hMCH-1R antagonist 1 exerts its effects by selectively binding to the human melanin-concentrating hormone receptor 1 (hMCHR1). This binding inhibits the receptor’s activity, blocking the action of the natural ligand, melanin-concentrating hormone. The inhibition of hMCHR1 affects various physiological processes, including appetite regulation, energy homeostasis, and mood .
Vergleich Mit ähnlichen Verbindungen
hMCH-1R antagonist 1 is unique due to its high selectivity and binding affinity for hMCHR1. Similar compounds include:
hMCH-2R antagonist: This compound targets the human melanin-concentrating hormone receptor 2 (hMCHR2) with different binding affinities and selectivity.
Peptide analogs: Various peptide analogs of this compound have been synthesized with modifications in the amino acid sequence to enhance selectivity and potency.
Eigenschaften
Molekularformel |
C49H82N16O11S3 |
|---|---|
Molekulargewicht |
1167.5 g/mol |
IUPAC-Name |
(4R,13S,16S,19S,28S,31R)-31-[[(2S)-2-acetamido-5-(diaminomethylideneamino)pentanoyl]amino]-19-[3-(diaminomethylideneamino)propyl]-13-[(4-hydroxyphenyl)methyl]-28-(2-methylsulfanylethyl)-6,12,15,18,21,27,30-heptaoxo-16-propan-2-yl-1,2-dithia-5,11,14,17,20,26,29-heptazacyclodotriacontane-4-carboxamide |
InChI |
InChI=1S/C49H82N16O11S3/c1-28(2)40-47(76)63-35(25-30-15-17-31(67)18-16-30)43(72)56-21-8-6-14-39(69)61-36(41(50)70)26-78-79-27-37(64-44(73)32(59-29(3)66)11-9-22-57-48(51)52)46(75)62-34(19-24-77-4)42(71)55-20-7-5-13-38(68)60-33(45(74)65-40)12-10-23-58-49(53)54/h15-18,28,32-37,40,67H,5-14,19-27H2,1-4H3,(H2,50,70)(H,55,71)(H,56,72)(H,59,66)(H,60,68)(H,61,69)(H,62,75)(H,63,76)(H,64,73)(H,65,74)(H4,51,52,57)(H4,53,54,58)/t32-,33-,34-,35-,36-,37-,40-/m0/s1 |
InChI-Schlüssel |
GCICFXMYTKDVNK-ROOPJIIGSA-N |
Isomerische SMILES |
CC(C)[C@H]1C(=O)N[C@H](C(=O)NCCCCC(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)NCCCCC(=O)N[C@H](C(=O)N1)CCCN=C(N)N)CCSC)NC(=O)[C@H](CCCN=C(N)N)NC(=O)C)C(=O)N)CC2=CC=C(C=C2)O |
Kanonische SMILES |
CC(C)C1C(=O)NC(C(=O)NCCCCC(=O)NC(CSSCC(C(=O)NC(C(=O)NCCCCC(=O)NC(C(=O)N1)CCCN=C(N)N)CCSC)NC(=O)C(CCCN=C(N)N)NC(=O)C)C(=O)N)CC2=CC=C(C=C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-amino-1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)thiolan-2-yl]-5-methylpyrimidin-2-one](/img/structure/B12394931.png)
![1-[(2R,3S,5S)-4-azido-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one](/img/structure/B12394943.png)
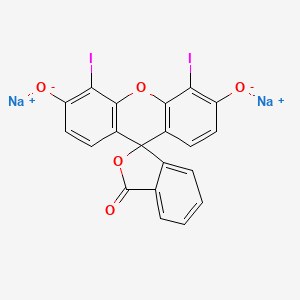
![[(2R,4R,5R)-3-benzoyloxy-4-fluoro-5-(2-oxopyrimidin-1-yl)oxolan-2-yl]methyl benzoate](/img/structure/B12394953.png)
![(2S)-2-[(2,6-dimethylbenzoyl)amino]-3-[4-[3-(pyridin-2-ylamino)propoxy]phenyl]propanoic acid](/img/structure/B12394959.png)
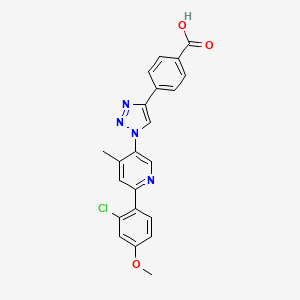
![(3R,6S,8R,12R,15R,16R,18S)-15-[(2R,5R)-5,6-dihydroxy-6-methyl-4-oxoheptan-2-yl]-18-hydroxy-7,7,12,16-tetramethyl-6-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxypentacyclo[9.7.0.01,3.03,8.012,16]octadec-10-en-14-one](/img/structure/B12394965.png)
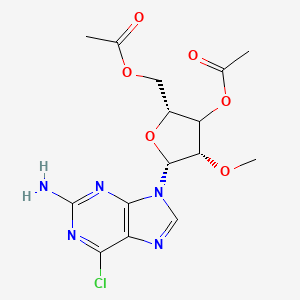
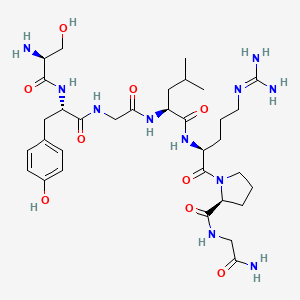
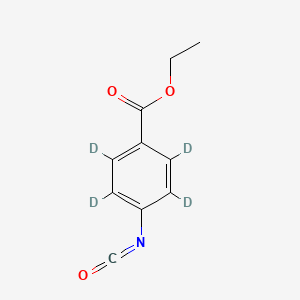
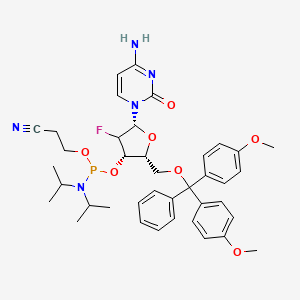
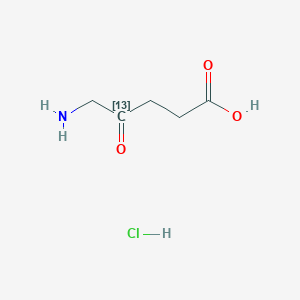
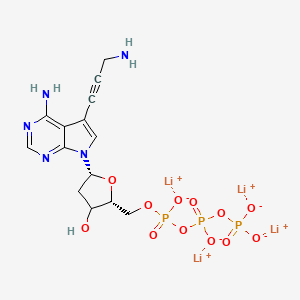
![tetrapotassium;2-[4-[bis(carboxylatomethyl)amino]-3-(carboxylatomethoxy)phenyl]-1H-indole-6-carboxylate](/img/structure/B12395005.png)
